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molecular formula C14H9Cl2FO2 B8473004 (2,3-Dichloro-4-methoxyphenyl)(2-fluorophenyl)methanone CAS No. 72498-53-4

(2,3-Dichloro-4-methoxyphenyl)(2-fluorophenyl)methanone

Cat. No. B8473004
M. Wt: 299.1 g/mol
InChI Key: ISNVWQRBUPBGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04337261

Procedure details

To a solution of 3.155 g (0.199 m) of o-fluorobenzoyl chloride in 100 ml 1,2-dichloro ethane 26.54 g (0.199 m) of AlCl3 is added over a 30-minute period. The mixture turns yellow then dark. A solution of 32 g (0.181 m) of 2,3-dichloro anisole in 50 ml of 1,2-dichloroethane is added dropwise. There is an evolution of gas and the temperature rises to 35° C. The mixture is stirred 2 hours and then poured over 100 ml concentrated HCl and 100 ml ice. The organic solvent is evaporated in vacuo and the mixture is extracted with ether. The ether extract is washed with 10% K2CO3, washed with water, dried (Na2SO4) and evaporated to give a solid which is recrystallized from ether-hexane giving 38.69 g (70%) of 2'-fluoro-4-methoxy-2,3-dichlorobenzophenone, m.p. 74°-77° C.
Quantity
3.155 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Al+3].[Cl-].[Cl-].[Cl-].[Cl:15][C:16]1[C:21]([Cl:22])=[CH:20][CH:19]=[CH:18][C:17]=1[O:23][CH3:24].Cl>ClCCCl>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](=[O:5])[C:20]1[CH:19]=[CH:18][C:17]([O:23][CH3:24])=[C:16]([Cl:15])[C:21]=1[Cl:22] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
3.155 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)OC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 35° C
CUSTOM
Type
CUSTOM
Details
The organic solvent is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with 10% K2CO3
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ether-hexane giving 38.69 g (70%) of 2'-fluoro-4-methoxy-2,3-dichlorobenzophenone, m.p. 74°-77° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(C=CC=C1)C(C1=C(C(=C(C=C1)OC)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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